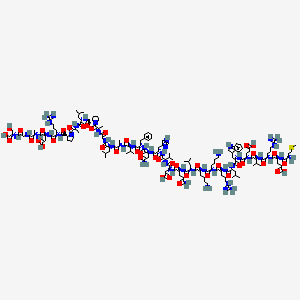
Ethyl 4-chloronicotinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloronicotinate hydrochloride is a chemical compound with the CAS Number: 174496-99-2 . It has a molecular weight of 222.07 and its IUPAC name is ethyl 4-chloronicotinate hydrochloride . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloronicotinate hydrochloride is1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H . The molecular formula is C8H9Cl2NO2 . Physical And Chemical Properties Analysis
Ethyl 4-chloronicotinate hydrochloride has a molecular weight of 185.61 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų . The compound has 12 heavy atoms .Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Optical Isomers : Ethyl 4-chloronicotinate hydrochloride is used in the stereoselective synthesis of optical isomers, particularly Ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis is achieved using microfluidic chip reactors and stereoselective biotechnology methods in enzymatic reactions (Kluson et al., 2019).
Precursor for 2-Chloronicotinic Acid : It acts as a precursor in the synthesis of 2-Chloronicotinic acid, which is synthesized through a two-step reaction of cyclization and hydrolyzation (Sun Guo-dong, 2011).
Biosynthesis of Chiral Drugs : Ethyl 4-chloronicotinate hydrochloride is involved in the biosynthesis of chiral drugs. For instance, it serves as a precursor for the production of cholesterol-lowering statins through the asymmetric reduction process (Q. Ye et al., 2011).
Synthesis of Schiff and Mannich Bases : This compound is used in the synthesis of Schiff and Mannich bases of isatin derivatives, which have potential applications in pharmaceuticals (O. Bekircan & H. Bektaş, 2008).
Development of Nonpeptide Agonists : In the field of medicinal chemistry, it has been used in the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, which can be a potential drug lead (G. Croston et al., 2002).
Enzyme-catalyzed Asymmetric Reduction : It is also used in enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems, which is a method of producing chiral intermediates for pharmaceuticals (S. Shimizu et al., 1990).
Synthesis of Pyrazolo-pyranopyridine Derivatives : Ethyl 4-chloronicotinate hydrochloride is utilized in synthesizing pyrazolo-pyranopyridine derivatives, which have applications in medicinal chemistry (F. Melani et al., 1988).
Multi-Kilogram Scale Synthesis for Preclinical Studies : It is used in the development of a multi-kilogram-scale synthesis of pharmaceutical compounds, supporting preclinical and clinical studies (S. Andersen et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-chloropyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFBXCWCEZYZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670459 |
Source


|
| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloronicotinate hydrochloride | |
CAS RN |
174496-99-2 |
Source


|
| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)


